molecular formula C33H24O10 B1680922 Sciadopitysin CAS No. 521-34-6

Sciadopitysin

Cat. No.: B1680922
CAS No.: 521-34-6
M. Wt: 580.5 g/mol
InChI Key: YCXRBCHEOFVYEN-UHFFFAOYSA-N
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Description

Sciadopitysin (C₃₃H₂₄O₁₀) is a biflavonoid composed of two apigenin monomers linked via a 3′-8″ bond . It is primarily isolated from Taxus media (cultivated Manchurian yew) and Ginkgo biloba leaves, where it coexists with other biflavonoids like ginkgetin and bilobetin . This compound has garnered attention for its diverse pharmacological activities, including antiviral, anti-osteoporotic, and enzyme inhibitory properties . However, it also exhibits hepatorenal toxicity at higher doses, necessitating careful therapeutic evaluation .

Properties

IUPAC Name

5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-15,34-36H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXRBCHEOFVYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200096
Record name Sciadopitysin
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Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

521-34-6
Record name Sciadopitysin
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Record name 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-benzopyrone
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Preparation Methods

Sciadopitysin can be extracted from Ginkgo biloba leaves using various methods. The most common extraction techniques include solvent-based extraction with ethanol, enzyme-assisted extraction, ultrasound-assisted extraction, and mechanical-assisted extraction . These methods vary in efficiency, with enzyme-assisted and mechanical-assisted extractions showing higher yields in shorter durations.

Chemical Reactions Analysis

Sciadopitysin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Osteoporosis Treatment

Pharmacological Mechanism:
Sciadopitysin has been shown to possess estrogenic effects, which are beneficial in preventing and treating osteoporosis. Research indicates that it significantly improves bone mineral density and related biochemical markers in rat models of osteoporosis induced by retinoic acid. This suggests a promising application in developing medications aimed at enhancing bone health and preventing osteoporosis-related fractures .

Case Study:
A patent documented the use of this compound in formulating medicines and food products aimed at preventing osteoporosis. The study demonstrated that this compound enhances femoral bone mineral density and calcium content, indicating its efficacy as a therapeutic agent against osteoporosis .

Neuroprotective Effects

Antioxidant Properties:
Recent studies have highlighted this compound's potential as an antioxidant therapy against advanced glycation end products (AGEs), which are implicated in neurodegenerative disorders. Specifically, this compound was found to protect neuronal cells from methylglyoxal-induced cytotoxicity by reducing oxidative stress markers and apoptosis levels in neuroblastoma cell lines .

Mechanism of Action:
The protective effects are attributed to this compound's ability to modulate intracellular signaling pathways, including the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which is crucial for cellular defense against oxidative stress .

Cancer Therapeutics

Anticancer Activity:
this compound has shown promise in inhibiting cancer cell proliferation across various types of cancer, including glioblastoma and hepatocellular carcinoma. A network pharmacology study identified key targets such as HSP90 and AKT1 involved in glioblastoma pathogenesis, suggesting that this compound could be an effective therapeutic agent against this aggressive cancer type .

Experimental Evidence:
In vitro studies demonstrated that this compound treatment led to reduced viability of HepG2 hepatocellular carcinoma cells, indicating its anticancer potential through mechanisms involving apoptosis induction and oxidative stress modulation .

Anti-Inflammatory Effects

Mechanism of Action:
this compound has been observed to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby reducing inflammation associated with various diseases, including neurodegenerative conditions . This anti-inflammatory action further supports its therapeutic potential.

Case Study:
In a study on paraquat-induced testicular toxicity in rats, this compound administration significantly decreased inflammatory markers and improved antioxidant enzyme activities compared to control groups. This suggests its role in mitigating oxidative stress and inflammation .

Summary Table of Applications

Application AreaMechanismKey Findings
OsteoporosisEstrogenic effectsImproved bone mineral density in rat models
NeuroprotectionAntioxidant activityProtection against methylglyoxal-induced damage
Cancer TherapyInhibition of cell proliferationReduced viability in HepG2 and glioblastoma cells
Anti-InflammatoryInhibition of pro-inflammatory cytokinesDecreased inflammation in animal models

Comparison with Similar Compounds

Comparison with Structurally Similar Biflavonoids

Sciadopitysin belongs to the 3′-8″ biflavone subclass. Key structural analogs include amentoflavone, bilobetin, ginkgetin, and isoginkgetin. These compounds share a dimeric flavonoid backbone but differ in hydroxyl (-OH) and methoxy (-OCH₃) group substitutions, which critically influence their bioactivity (Table 1) .

Table 1. Structural and Functional Comparison of this compound and Related Biflavonoids

Compound Substitution Pattern Key Biological Activities Notable Findings Sources
This compound 4′,7-di-OCH₃ on both apigenin units - Caspase 3 inhibition (IC₅₀: 38.4 µM)
- Anti-SARS-CoV-2 Mpro activity
- YBX1 stabilization (anti-osteoporotic)
Strongest binding to Caspase 3 (-320.515 kJ/mol) ; weak antioxidant activity (2.02% DPPH inhibition) Taxus media, Ginkgo
Amentoflavone No OCH₃; 4′-OH on both units - Antioxidant
- Anti-inflammatory
Higher DPPH inhibition (4.60%) Selaginella spp.
Bilobetin 4′-OCH₃ on one unit; 4′-OH on the other - Neuroprotective
- Antidiabetic
Moderate DPPH inhibition (4.56%) Ginkgo biloba
Ginkgetin 4′-OCH₃ on both units - Anticancer
- Antiviral
Weak DPPH inhibition (2.62%) Ginkgo biloba
Isoginkgetin 4′-OCH₃ on one unit; 3′-OCH₃ on the other - Antiparasitic
- Antifungal
Similar DPPH inhibition to ginkgetin (2.99%) Ginkgo biloba

Functional Comparison with Non-Flavonoid Compounds

This compound has been compared to ixabepilone (a microtubule-stabilizing anticancer drug) in molecular docking and dynamics (MD) studies targeting Caspase 3 :

  • Binding Stability : this compound showed superior stability in Caspase 3 binding (RMSD stabilized after 10 ns) compared to ixabepilone (unstable until 30 ns) .
  • Hydrogen Bonding : this compound formed 9 hydrogen bonds with Caspase 3, versus fewer bonds for ixabepilone, correlating with its lower binding free energy (-320.515 vs. -102.250 kJ/mol) .
  • Solvent Accessibility : this compound reduced the solvent-accessible surface area (SASA) of Caspase 3 more effectively, indicating tighter binding .

Unique Pharmacological and Toxicological Profiles

Antiviral Activity

This compound inhibits SARS-CoV-1 and SARS-CoV-2 main proteases (Mpro) with an IC₅₀ of 38.4 µM, outperforming many flavonoid analogs in in silico screens . However, its efficacy in vivo remains unverified.

Anti-Osteoporotic Mechanism

This compound stabilizes YBX1, a splicing factor critical for bone marrow stromal cell (BMSC) differentiation, by inhibiting its ubiquitin-mediated degradation.

Hepatorenal Toxicity

Unlike structurally similar biflavonoids, this compound reduces cell viability in kidney and liver cells, linked to acute renal failure in preclinical models . This toxicity underscores the need for dose optimization.

Biological Activity

Sciadopitysin, a flavonoid derived from the Chinese yew (Sciadopitys verticillata), has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and protective effects against various forms of toxicity. This article synthesizes recent research findings, case studies, and data analyses related to the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and implications for health.

Overview of this compound

  • Chemical Structure : this compound is a flavonoid characterized by its unique chemical structure that contributes to its bioactivity.
  • Sources : Primarily extracted from Sciadopitys verticillata, it is known for its antioxidant properties and potential therapeutic applications.

Research has identified several mechanisms through which this compound exerts its biological effects:

  • Antioxidant Activity : this compound has been shown to enhance antioxidant enzyme activities (e.g., catalase (CAT), glutathione peroxidase (GPx), superoxide dismutase (SOD)) while reducing reactive oxygen species (ROS) levels in various models of oxidative stress .
  • Anti-apoptotic Effects : In studies involving paraquat-induced testicular toxicity, this compound was found to modulate the expression of apoptosis-related proteins such as Bcl-2 and Bax, suggesting a protective role against cell death .
  • Caspase Activation : Molecular docking studies indicated that this compound interacts with caspase-3, promoting its activation and potentially enhancing apoptotic pathways in cancer cells .

Anti-Cancer Properties

Recent studies have highlighted this compound's potential as an anti-cancer agent:

  • Glioblastoma Multiforme (GBM) : A network pharmacology study identified 64 targets associated with GBM that this compound may influence. Key targets included HSP90 and AKT1, both crucial in cancer cell survival and proliferation .
  • Breast Cancer : In vitro assays demonstrated that this compound significantly inhibited the proliferation of breast cancer cell lines (MCF-7, MDA-MB-231, MDA-MB-468) and increased caspase-3 activity, indicating pro-apoptotic effects .

Protective Effects Against Toxicity

This compound has also been evaluated for its protective effects against various toxic agents:

  • Testicular Toxicity : In animal models, this compound mitigated testicular damage induced by paraquat by restoring antioxidant enzyme levels and reducing oxidative stress markers .
  • Myocardial Infarction : Another study reported that this compound provided protective effects against isoproterenol-induced myocardial infarction, further supporting its cardioprotective properties .

Table 1: Effects of this compound on Antioxidant Enzymes

Treatment GroupCAT ActivityGPx ActivitySOD ActivityROS LevelsMDA Levels
ControlHighHighHighLowLow
ParaquatLowLowLowHighHigh
Paraquat + SPSModerateModerateModerateReducedReduced
SPS OnlyHighHighHighLowLow

Note: Values are indicative based on statistical significance (P < 0.05) from comparative studies.

Case Studies

Several case studies have documented the therapeutic applications and safety profiles of this compound:

  • Case Study on Nephrotoxicity : A review highlighted instances where this compound was associated with acute renal failure, emphasizing the need for careful consideration of dosage in clinical applications .
  • Clinical Applications in Cancer Care : A comprehensive analysis of patient outcomes following treatment with herbal formulations containing this compound showed promising results in improving quality of life and reducing tumor sizes in specific cancer types .

Q & A

Q. What are the primary natural sources of sciadopitysin, and how is its isolation optimized for pharmacological studies?

this compound is a biflavonoid primarily isolated from Sciadopitys verticillata (Japanese umbrella pine), Ginkgo biloba, and Podocarpus species . Optimization of extraction involves solvent selection (e.g., ethanol-water mixtures) and chromatographic techniques like HPLC for purity validation (>95%). Methodological rigor includes spectroscopic characterization (NMR, MS) and comparison with reference standards to confirm structural integrity .

Q. What in vitro assays are commonly used to evaluate the antioxidant and anti-inflammatory properties of this compound?

Standard assays include:

  • DPPH/ABTS radical scavenging tests for antioxidant activity.
  • Lipopolysaccharide (LPS)-induced inflammation models in macrophages (e.g., RAW 264.7 cells) to measure TNF-α and IL-6 suppression via ELISA .
  • NF-κB pathway analysis using luciferase reporter assays to quantify transcriptional inhibition .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

this compound inhibits CYP3A4 and CYP2D6 isoforms, as shown in hepatic microsome assays. Researchers should incorporate kinetic studies (e.g., IC₅₀, Ki values) and use probe substrates like midazolam (CYP3A4) or dextromethorphan (CYP2D6) to assess competitive/non-competitive inhibition .

Advanced Research Questions

Q. How can network pharmacology elucidate this compound’s multi-target mechanisms in glioblastoma (GBM) treatment?

A systematic approach involves:

  • Target prediction via SwissTargetPrediction and DisGeNET to identify GBM-related proteins (e.g., HSP90α, AKT1) .
  • Protein-protein interaction networks (STRING database) and gene ontology (GO) enrichment to map pathways (e.g., apoptosis, cell cycle arrest).
  • Molecular docking validation (AutoDock Vina) to confirm binding affinities (e.g., −9.3 kcal/mol for AKT1) .

Q. What experimental strategies resolve contradictions in this compound’s dose-dependent effects on cancer cell viability?

  • Dose-response curve normalization : Compare IC₅₀ values across cell lines (e.g., U87MG vs. normal astrocytes) to assess selectivity.
  • Mechanistic redundancy checks : Use siRNA knockdown of suspected targets (e.g., AKT1) to confirm pathway-specific effects.
  • Meta-analysis of preclinical data : Apply random-effects models to harmonize variability in published IC₅₀ ranges (e.g., 10–50 μM) .

Q. How can researchers design robust in vivo studies to validate this compound’s anti-tumor efficacy while minimizing off-target toxicity?

  • Orthotopic GBM models : Implant luciferase-tagged U87MG cells in murine brains for bioluminescence monitoring.
  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate efficacy with bioavailability.
  • Toxicology screens : Assess hepatic (ALT/AST) and renal (creatinine) markers post-treatment .

Q. What statistical methods are critical for analyzing high-dimensional data from this compound transcriptomics studies?

  • Differential expression analysis : Use DESeq2 or edgeR for RNA-seq data, adjusted for false discovery rate (FDR < 0.05).
  • Pathway enrichment : Apply GSEA or DAVID to identify perturbed pathways (e.g., PI3K-AKT, apoptosis).
  • Multivariate regression : Control for batch effects and confounders (e.g., cell passage number) .

Methodological Challenges and Solutions

Q. How to address low reproducibility in this compound’s anti-angiogenic assays?

  • Standardize endothelial cell sources : Use primary HUVECs from certified vendors (e.g., ATCC) to reduce donor variability.
  • Tube formation assay controls : Include VEGF-positive controls and normalize results to baseline tube length.
  • Inter-lab validation : Share protocols via platforms like protocols.io to ensure cross-validation .

Q. What in silico tools are recommended for predicting this compound’s off-target effects in neurological disorders?

  • PharmMapper : Predicts binding to neurological targets (e.g., NMDA receptors).
  • CYP450 inhibition modules (e.g., Schrödinger’s QikProp) to assess blood-brain barrier penetration.
  • ADMET analysis : Use SwissADME to estimate permeability (e.g., Caco-2 models) .

Data Interpretation and Reporting

Q. How should researchers report contradictory findings on this compound’s pro-oxidant vs. antioxidant effects?

  • Contextualize experimental conditions : Note differences in cell type (cancer vs. normal), ROS measurement methods (DCFDA vs. MitoSOX), and oxygen tension.
  • Mechanistic hierarchy : Prioritize studies with genetic evidence (e.g., Nrf2 knockout models) over purely phenotypic assays .

Q. What criteria define a statistically significant threshold in this compound’s synergistic studies with chemotherapeutics?

  • Combination Index (CI) : Use CompuSyn software; CI < 1 indicates synergy.
  • Bliss independence model : Validate synergy via excess over additive effects (p < 0.01).
  • Dose-reduction index (DRI) : Report fold-reduction in IC₅₀ for clinical relevance .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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